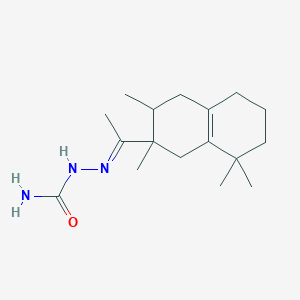
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as MNPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyranocarboxamide family of compounds, which have been shown to have a variety of biological activities. MNPC has been synthesized using several methods, and its mechanism of action has been investigated in detail.
作用機序
The mechanism of action of N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been investigated in several studies. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and cancer. Additionally, N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis.
実験室実験の利点と制限
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using established methods. N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to have low toxicity in vitro and in vivo, making it a potentially safe compound for use in scientific research. However, N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has not been extensively studied in vivo, so its potential side effects and toxicity in animals are not well understood.
将来の方向性
There are several future directions for research on N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of research could focus on the development of more efficient synthesis methods for N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. Another area of research could focus on the investigation of the in vivo effects of N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in animal models. Additionally, further studies could investigate the potential applications of N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide in the treatment of other diseases, such as autoimmune diseases and neurological disorders. Finally, future research could investigate the potential use of N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using several methods, and its mechanism of action has been investigated in detail. N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, and has several biochemical and physiological effects. While N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has some limitations for lab experiments, it has several advantages and holds promise for future research in a variety of areas.
合成法
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been synthesized using several methods, including a one-pot three-component reaction and a four-component reaction. The one-pot three-component reaction involves the reaction of 2-methyl-5-nitrobenzaldehyde, benzaldehyde, and tetrahydro-2H-pyran-4-carboxylic acid in the presence of a catalyst. The four-component reaction involves the reaction of 2-methyl-5-nitrobenzaldehyde, benzaldehyde, tetrahydro-2H-pyran-4-carboxylic acid, and ammonium acetate in the presence of a catalyst. Both methods have been shown to be effective in synthesizing N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide.
科学的研究の応用
N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been investigated for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. N-(2-methyl-5-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been studied for its ability to inhibit the growth of cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been shown to have anti-viral activity against hepatitis B virus and human immunodeficiency virus (HIV).
特性
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-14-7-8-16(21(23)24)13-17(14)20-18(22)19(9-11-25-12-10-19)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFODMWFPXMFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6690862 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)
![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)





![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)
![1-(2-pyridinyl)-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5807721.png)
![N-[3-(1H-benzimidazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5807730.png)
![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5807735.png)
![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5807747.png)

